molecular formula C12H21NO3 B14897151 3-(Cyclobutanecarboxamido)-2,2,3-trimethylbutanoic acid

3-(Cyclobutanecarboxamido)-2,2,3-trimethylbutanoic acid

Cat. No.: B14897151
M. Wt: 227.30 g/mol
InChI Key: KKYFNKYLTQMAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclobutanecarboxamido)-2,2,3-trimethylbutanoic acid is an organic compound characterized by its unique structure, which includes a cyclobutane ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclobutanecarboxamido)-2,2,3-trimethylbutanoic acid typically involves the cycloaddition reactions of cyclobutanes. One common method is the [2+2] cycloaddition, which is photochemically allowed but thermally forbidden . This reaction involves the use of enones, which are more easily photoexcited than isolated olefins, to form the cyclobutane ring.

Industrial Production Methods: Industrial production of this compound may involve the decarboxylation of cyclobutanedicarboxylic acid . This method is advantageous due to its efficiency and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclobutanecarboxamido)-2,2,3-trimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted amides or esters.

Scientific Research Applications

3-(Cyclobutanecarboxamido)-2,2,3-trimethylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclobutanecarboxamido)-2,2,3-trimethylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, in its anticancer applications, the compound may inhibit the activity of enzymes such as caspase-3/7 and β-tubulin polymerization, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a cyclobutane ring and a carboxamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

3-(cyclobutanecarbonylamino)-2,2,3-trimethylbutanoic acid

InChI

InChI=1S/C12H21NO3/c1-11(2,10(15)16)12(3,4)13-9(14)8-6-5-7-8/h8H,5-7H2,1-4H3,(H,13,14)(H,15,16)

InChI Key

KKYFNKYLTQMAKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)C(C)(C)NC(=O)C1CCC1

Origin of Product

United States

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